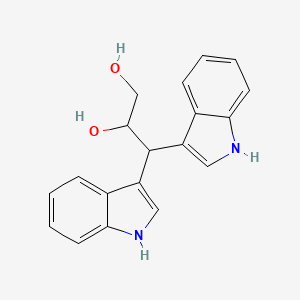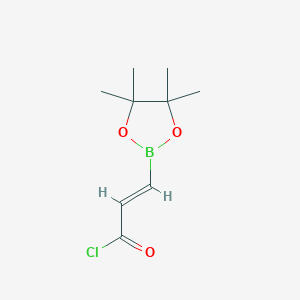![molecular formula C12H12Cl2N2O B14142992 4,5-Dichloro-1-[2-(3-methylphenoxy)ethyl]imidazole CAS No. 899410-03-8](/img/structure/B14142992.png)
4,5-Dichloro-1-[2-(3-methylphenoxy)ethyl]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-1-[2-(3-methylphenoxy)ethyl]imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the imidazole ring, and a 2-(3-methylphenoxy)ethyl substituent at the 1 position. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-1-[2-(3-methylphenoxy)ethyl]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dichloroimidazole with 2-(3-methylphenoxy)ethylamine in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dichloro-1-[2-(3-methylphenoxy)ethyl]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 5 positions can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and reactivity.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic or heterocyclic compounds, forming more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substituted Imidazoles: Products with various functional groups replacing the chlorine atoms.
Oxidized or Reduced Imidazoles: Compounds with altered oxidation states of the imidazole ring.
Applications De Recherche Scientifique
4,5-Dichloro-1-[2-(3-methylphenoxy)ethyl]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 4,5-Dichloro-1-[2-(3-methylphenoxy)ethyl]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
4,5-Dichloroimidazole: Lacks the 2-(3-methylphenoxy)ethyl substituent, resulting in different chemical and biological properties.
1-(2-Phenoxyethyl)imidazole:
4,5-Dichloro-1H-imidazole: Another closely related compound with distinct properties due to the absence of the 2-(3-methylphenoxy)ethyl group.
Uniqueness: 4,5-Dichloro-1-[2-(3-methylphenoxy)ethyl]imidazole stands out due to its specific substitution pattern, which imparts unique reactivity and potential for diverse applications. The presence of both chlorine atoms and the 2-(3-methylphenoxy)ethyl group allows for a wide range of chemical modifications and interactions with biological targets .
Propriétés
Numéro CAS |
899410-03-8 |
|---|---|
Formule moléculaire |
C12H12Cl2N2O |
Poids moléculaire |
271.14 g/mol |
Nom IUPAC |
4,5-dichloro-1-[2-(3-methylphenoxy)ethyl]imidazole |
InChI |
InChI=1S/C12H12Cl2N2O/c1-9-3-2-4-10(7-9)17-6-5-16-8-15-11(13)12(16)14/h2-4,7-8H,5-6H2,1H3 |
Clé InChI |
YKGKPQSCOWBVPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OCCN2C=NC(=C2Cl)Cl |
Solubilité |
27.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


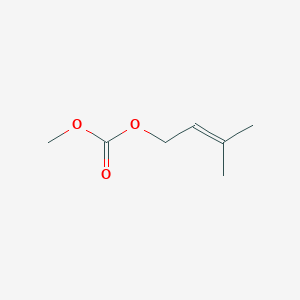

![1,1'-[Oxybis(methylenesulfanediyl)]bis(4-bromobenzene)](/img/structure/B14142917.png)

![(6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate](/img/structure/B14142926.png)
![2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B14142929.png)
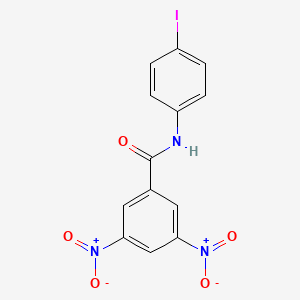
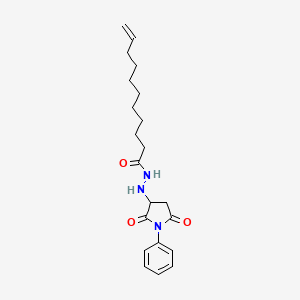
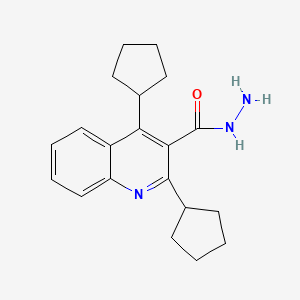
![3-[(4-methylphenoxy)methyl]-4-(4-methylphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B14142962.png)


